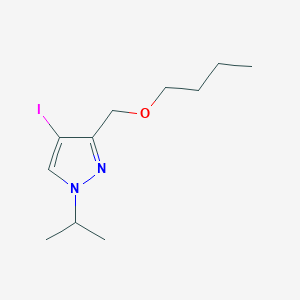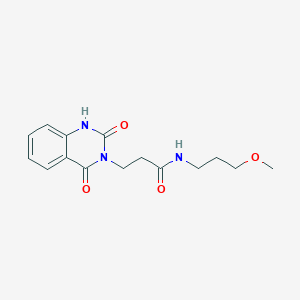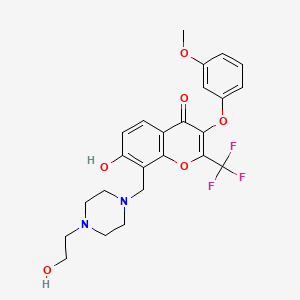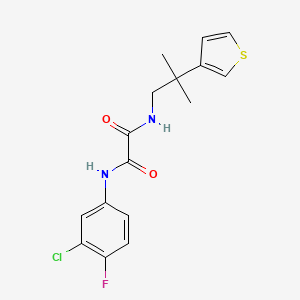
3-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIIP and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of BIIP is not yet fully understood. However, studies have shown that BIIP can interact with various enzymes and proteins in the body, leading to its biological effects. BIIP has been found to inhibit the activity of certain enzymes, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
BIIP has been found to have various biochemical and physiological effects. Studies have shown that BIIP can induce apoptosis, which is the programmed cell death of cancer cells. BIIP has also been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, BIIP has been found to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using BIIP in lab experiments is its potential as a therapeutic agent. BIIP has been found to have anti-cancer, anti-inflammatory, antifungal, and antibacterial properties, making it a versatile compound for various studies. However, one of the limitations of using BIIP in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of BIIP and its potential side effects.
Direcciones Futuras
There are several future directions for BIIP research. One of the significant directions is to study the potential of BIIP as a therapeutic agent for various diseases. Further studies are needed to determine the safe dosage of BIIP and its potential side effects. Another direction is to study the mechanism of action of BIIP and its interaction with various enzymes and proteins in the body. Additionally, studies can be conducted to determine the potential of BIIP as a drug delivery system for various drugs.
Conclusion:
In conclusion, BIIP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIIP has been synthesized using different methods and has been found to have anti-cancer, anti-inflammatory, antifungal, and antibacterial properties. However, further studies are needed to determine the safe dosage of BIIP and its potential side effects. The future directions of BIIP research include studying its potential as a therapeutic agent, its mechanism of action, and its potential as a drug delivery system.
Métodos De Síntesis
The synthesis of BIIP has been achieved using different methods. One of the methods involves the reaction of 4-iodo-3-nitro-1H-pyrazole with isopropylamine in the presence of a reducing agent. The resulting intermediate is then reacted with butyl chloroformate to yield BIIP. Another method involves the reaction of 4-iodo-3-nitro-1H-pyrazole with isopropylamine and butyl bromide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
BIIP has been found to have potential applications in various fields of scientific research. One of the significant applications of BIIP is in the field of cancer research. Studies have shown that BIIP has anti-cancer properties and can inhibit the growth of cancer cells. BIIP has also been studied for its potential as an anti-inflammatory agent. Furthermore, BIIP has been found to have antifungal and antibacterial properties.
Propiedades
IUPAC Name |
3-(butoxymethyl)-4-iodo-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-5-6-15-8-11-10(12)7-14(13-11)9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMFRBNIODFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)
![2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2709114.png)

![(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2709116.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2709117.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709118.png)
![2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2709121.png)
![(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2709122.png)

![5-(1,3-Dioxolan-2-ylmethylsulfanyl)-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709125.png)

![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)
![(E)-3-(furan-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2709130.png)
